Cas no 873076-48-3 (9-(4-bromophenyl)-1-methyl-3-(3-methylbutyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione)

9-(4-bromophenyl)-1-methyl-3-(3-methylbutyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione structure
873076-48-3 structure
Product Name:9-(4-bromophenyl)-1-methyl-3-(3-methylbutyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione
CAS No:873076-48-3
MF:C20H24BrN5O2
MW:446.340863227844
CID:5509579
Update Time:2025-07-09

9-(4-bromophenyl)-1-methyl-3-(3-methylbutyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 9-(4-bromophenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
    • 9-(4-bromophenyl)-1-methyl-3-(3-methylbutyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione
    • Inchi: 1S/C20H24BrN5O2/c1-13(2)9-12-26-18(27)16-17(23(3)20(26)28)22-19-24(10-4-11-25(16)19)15-7-5-14(21)6-8-15/h5-8,13H,4,9-12H2,1-3H3
    • InChI Key: RFDRUXHFLOEZOR-UHFFFAOYSA-N
    • SMILES: N12CCCN(C3=CC=C(Br)C=C3)C1=NC1=C2C(=O)N(CCC(C)C)C(=O)N1C

9-(4-bromophenyl)-1-methyl-3-(3-methylbutyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione Pricemore >>

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Additional information on 9-(4-bromophenyl)-1-methyl-3-(3-methylbutyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione

Compound CAS No 873076-48-3: 9-(4-bromophenyl)-1-methyl-3-(3-methylbutyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione

The compound with CAS No 873076-48-3, known as 9-(4-bromophenyl)-1-methyl-3-(3-methylbutyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione, is a complex organic molecule with significant potential in the field of drug discovery and chemical research. This compound belongs to the class of purine derivatives and exhibits a unique combination of functional groups that make it a subject of interest for researchers worldwide.

The structure of this compound is characterized by a pyrimido[1,2-g]purine backbone with several substituents. The presence of a 4-bromophenyl group at the 9-position introduces electronic effects that could influence the compound's interaction with biological targets. Additionally, the methyl group at position 1 and the 3-methylbutyl group at position 3 contribute to the molecule's steric and electronic properties. These features make the compound a promising candidate for various applications in medicinal chemistry.

Recent studies have highlighted the potential of this compound in targeting specific biological pathways. For instance, researchers have explored its ability to inhibit certain enzymes or modulate receptor activity. The pyrimido[1,2-g]purine core is particularly interesting due to its structural similarity to naturally occurring purines found in DNA and RNA. This similarity suggests that the compound could play a role in nucleic acid interactions or serve as a scaffold for developing nucleoside analogs.

The synthesis of this compound involves a multi-step process that combines advanced organic chemistry techniques. The use of palladium-catalyzed cross-coupling reactions has been reported as an efficient method for constructing the carbon-carbon bonds necessary for assembling the molecule's complex structure. Furthermore, optimization of reaction conditions has enabled researchers to achieve high yields and excellent stereochemical control during the synthesis.

In terms of biological evaluation, this compound has shown selective activity against certain cancer cell lines in vitro. Its ability to induce apoptosis in these cells suggests that it may have potential as an anticancer agent. However, further studies are required to confirm its efficacy and safety profile in vivo.

The development of this compound also aligns with current trends in drug design that emphasize the importance of structural diversity and functional group optimization. By modifying substituents at different positions on the pyrimido[1,2-g]purine backbone, researchers can explore a wide range of biological activities and optimize lead compounds for therapeutic applications.

In conclusion, CAS No 873076-48-3, or 9-(4-bromophenyl)-1-methyl-3-(3-methylbutyl)-1H..., represents a significant advancement in organic synthesis and drug discovery. Its unique structure and promising biological properties make it a valuable tool for researchers seeking innovative solutions in medicinal chemistry.

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